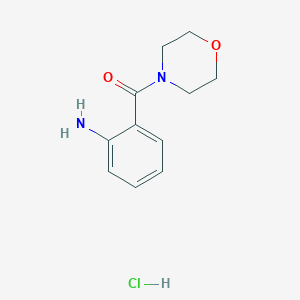

![molecular formula C17H20N2OS B1286269 2-氨基-N-(3-甲基苯基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺 CAS No. 489434-80-2](/img/structure/B1286269.png)

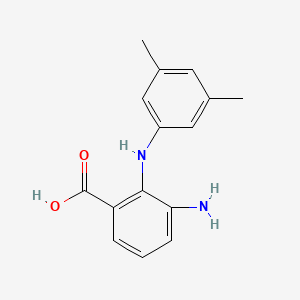

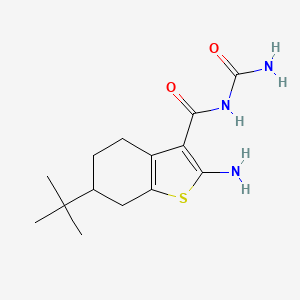

2-氨基-N-(3-甲基苯基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives often involves the Gewald synthesis, a multi-component reaction that allows for the construction of the thiophene ring system . The Gewald reaction typically involves the condensation of a ketone, a cyanoacetate, and elemental sulfur. An example of this method is seen in the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are prepared via dehydrogenation of their tetrahydro counterparts . This method could potentially be adapted for the synthesis of "2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide".

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . For instance, the related compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the aminomethylation of 2-thioxonicotinamide derivatives leads to the formation of complex N,S-containing heterocycles . The reactivity of the amino group and the carboxamide moiety in the compound of interest could allow for similar transformations, potentially leading to novel heterocyclic structures with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of the carboxamide group and the substitution pattern on the thiophene ring can significantly affect these properties . Additionally, the lipophilicity and electronic properties of the substituents can influence the compound's interaction with biological targets and its pharmacokinetic profile.

Biological Activity

The biological activity of 2-aminothiophene derivatives is diverse, with some compounds showing promise as allosteric enhancers of the adenosine A1 receptor, antimicrobial agents, and possessing antiarrhythmic, serotonin antagonist, and antianxiety activities . The specific activities of these compounds are determined by their interaction with biological targets, which is influenced by their molecular structure and physicochemical properties. The compound "2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" could potentially exhibit similar activities, making it a candidate for further pharmacological evaluation.

科学研究应用

药物化学:抗癌剂

噻吩衍生物因其抗癌特性而受到研究 。该化合物结构中噻吩环的存在表明它可以被合成成靶向癌细胞中特定途径的分子。研究可以探索它作为激酶抑制剂的功效或作为靶向药物递送系统的一部分来对抗各种形式的癌症。

抗炎药

具有噻吩骨架的化合物,例如舒普芬,以其抗炎作用而闻名 。所讨论的化合物可以被修饰以增强其生物利用度并减少副作用,有可能导致新的非甾体抗炎药(NSAID)的开发。

抗菌应用

噻吩衍生物表现出抗菌活性,这使得它们成为开发新抗生素的候选者 。该化合物可能是旨在通过干扰细菌细胞壁合成或蛋白质生产来对抗抗生素耐药细菌的研究的一部分。

材料科学:有机半导体

噻吩环是有机半导体中的关键成分 。该化合物可用于合成有机场效应晶体管 (OFET) 或有机发光二极管 (OLED),有助于柔性电子和显示技术的进步。

神经药理学:钠通道阻滞剂

像阿替卡因这样的噻吩衍生物用作电压门控钠通道阻滞剂 。可以研究该化合物在局部麻醉剂或治疗涉及钠通道功能障碍的神经系统疾病中的潜在用途。

心血管研究:降压剂

对噻吩衍生物降压作用的研究可能会导致新的高血压治疗方法 。该化合物调节血管平滑肌收缩的能力可以被利用来开发新的降压药物。

动脉粥样硬化预防

一些噻吩衍生物已显示出抗动脉粥样硬化特性 。研究该化合物对胆固醇生物合成或血小板聚集的影响可以提供预防或治疗动脉粥样硬化的见解。

腐蚀抑制

在工业化学中,噻吩衍生物用作腐蚀抑制剂 。该化合物可能是旨在开发更安全、更有效的腐蚀抑制剂的研究的一部分,用于保护金属和合金免受恶劣环境的影响。

作用机制

未来方向

属性

IUPAC Name |

2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-6-5-7-12(10-11)19-17(20)15-13-8-3-2-4-9-14(13)21-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWMIIMDDBZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)